4-(4-Fluorobenzenesulfonyl)-butyric acid

説明

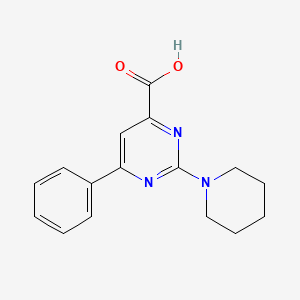

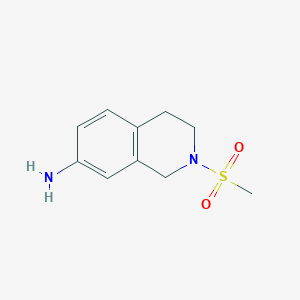

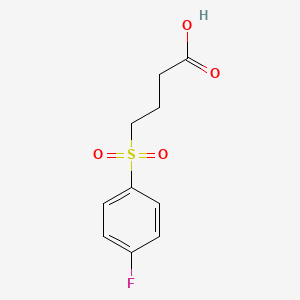

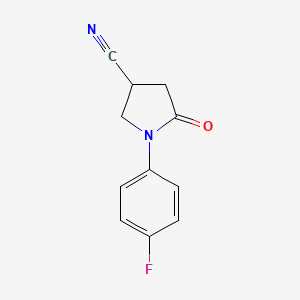

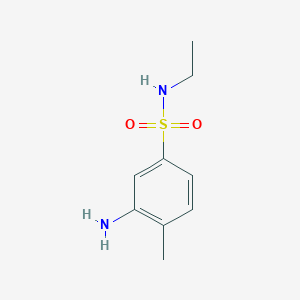

4-(4-Fluorobenzenesulfonyl)-butyric acid is a chemical compound with the CAS Number: 1017674-75-7 . It has a molecular weight of 246.26 .

Synthesis Analysis

The synthesis of 4-(4-Fluorobenzenesulfonyl)-butyric acid-related compounds involves various methods. For instance, the synthesis of sulfonated derivatives of 4-fluoroaniline is achieved by baking the hydrogen sulfate of 4-fluoroaniline, followed by sulfonation with oleum and subsequent reactions.Molecular Structure Analysis

The molecular structure of 4-(4-Fluorobenzenesulfonyl)-butyric acid is represented by the InChI Code: 1S/C10H11FO4S/c11-8-3-5-9 (6-4-8)16 (14,15)7-1-2-10 (12)13/h3-6H,1-2,7H2, (H,12,13) .Chemical Reactions Analysis

4-Fluorobenzenesulfonyl chloride is reactive towards hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. It is also used in the modification of protein side chains, where the p-fluorobenzenesulfonyl group can be identified by its distinct 19F NMR signal, providing information about protein conformation and modification status.Physical And Chemical Properties Analysis

4-(4-Fluorobenzenesulfonyl)-butyric acid is a solid substance . It has a molecular weight of 246.26 .科学的研究の応用

Electrosynthesis and SNAr Reactivity Enhancement

The electrosynthetic activation of SNAr (nucleophilic aromatic substitution) reactivity through sulfonylonio substituents, such as 4-Fluorobenzenesulfonyl chloride, has been highlighted as a method to perform SNAr reactions under milder conditions. This approach leads to new pathways for synthesizing pharmaceutically interesting substances, demonstrating the potential of 4-(4-Fluorobenzenesulfonyl)-butyric acid in facilitating the synthesis of complex organic compounds (Weiss & Pühlhofer, 2001).

Novel Synthesis Methods for Pesticide Production

A study on the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative relevant to the structure of 4-(4-Fluorobenzenesulfonyl)-butyric acid, showcases its utility in producing key intermediates for pesticide preparation. This work not only outlines a novel synthesis route but also underscores the importance of such compounds in developing agrochemicals (Xiao-hua Du et al., 2005).

Butyric Acid: From Bioproduction to Applications

The relevance of butyric acid in various industries, including its synthesis through microbial fermentation, is extensively reviewed. The document discusses strategies for enhancing butyric acid production, emphasizing its significance in food, pharmaceuticals, and more. This broader context of butyric acid research illustrates the industrial relevance of derivatives like 4-(4-Fluorobenzenesulfonyl)-butyric acid (Jiang et al., 2018).

Chemical Synthesis and Properties of Polyamides

The synthesis of 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene demonstrates the application of 4-(4-Fluorobenzenesulfonyl)-butyric acid in creating materials with unique properties, such as noncrystalline polyamides with high thermal stability. This research area opens up new opportunities for the development of advanced materials for various applications (Hsiao et al., 2000).

Antitumor Properties and Drug Development

Sulfonamide derivatives, related to 4-(4-Fluorobenzenesulfonyl)-butyric acid, have been designed and synthesized as potential antitumor agents with low toxicity. The compounds exhibit promising antitumor activity and represent a novel class of drugs for cancer treatment. This application signifies the potential of 4-(4-Fluorobenzenesulfonyl)-butyric acid derivatives in medicinal chemistry and drug development (Huang, Lin, & Huang, 2001).

特性

IUPAC Name |

4-(4-fluorophenyl)sulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBBPZQDXQXENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzenesulfonyl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)

![{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3073391.png)